molecular formula C14H24ClN5O5 B607795 GSK256073 Tris CAS No. 1228650-42-7

GSK256073 Tris

Número de catálogo: B607795
Número CAS: 1228650-42-7
Peso molecular: 377.82 g/mol
Clave InChI: HNAXNEBDLULUPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK256073 Tris is a selective agonist of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), developed by GlaxoSmithKline. It binds to HCA2, a G-protein-coupled receptor (GPCR) expressed in adipocytes, immune cells, and the central nervous system, to modulate lipid metabolism and inflammation . Preclinical studies demonstrate that this compound suppresses free fatty acids (FFA) by up to 90% and triglycerides (TG) by 36% in animal models, with 10-fold greater potency than niacin, a natural HCA2 agonist . Phase II clinical trials confirmed its ability to acutely reduce FFA and TG in humans, though it failed to sustain improvements in HDL/LDL cholesterol or HbA1c in diabetic patients . Additionally, GSK256073 exhibits anti-convulsant properties in rodent models of epilepsy, reducing seizure incidence by 62.5% at 60 mg/kg via HCA2-dependent mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GSK256073 Tris involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Análisis De Reacciones Químicas

Types of Reactions

GSK256073 Tris undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

GSK256073 Tris is characterized by its high selectivity for GPR109A, distinguishing it from other similar compounds. The mechanism of action involves binding to GPR109A, which leads to the inhibition of lipolysis and subsequent improvements in glucose homeostasis. The compound has been shown to lower non-esterified fatty acids and glycerol concentrations, making it a candidate for managing metabolic disorders such as type 2 diabetes mellitus.

Scientific Research Applications

  • Chemistry :
    • This compound serves as a tool compound to study the function of GPR109A and its role in metabolic pathways. It is utilized in synthetic routes involving oxidation, reduction, and substitution reactions to create various derivatives for pharmacological studies.
  • Biology :
    • The compound is instrumental in investigating the biological effects of GPR109A activation, particularly its impact on glucose metabolism and lipid homeostasis. Preclinical studies have demonstrated its efficacy in modulating metabolic parameters in animal models.
  • Medicine :
    • This compound is being explored as a therapeutic agent for conditions such as type 2 diabetes mellitus and dyslipidemia. Clinical trials have indicated that it can significantly reduce serum glucose concentrations and improve insulin sensitivity without causing adverse effects like flushing or gastrointestinal disturbances.
  • Industry :
    • The compound is relevant in drug development targeting GPR109A and related metabolic pathways, with ongoing research aimed at optimizing its pharmacokinetic properties.

Clinical Trials

A significant clinical trial assessed the effects of GSK256073 on subjects with type 2 diabetes mellitus. The study involved 39 participants in a randomized, placebo-controlled design:

  • Objective : To evaluate whether GSK256073 could improve glucose homeostasis through lipolysis inhibition.
  • Methodology : Participants received different regimens of GSK256073 over a two-day period.
  • Results : All dosing regimens led to a significant reduction in glucose concentrations, with the 25 mg BID dose achieving a maximum reduction of -0.87 mmol/l. Improvements were associated with decreased serum insulin levels and enhanced insulin sensitivity measures.

This trial demonstrated that GSK256073 could effectively manage hyperglycemia in diabetic patients while maintaining a favorable safety profile .

Mecanismo De Acción

GSK256073 Tris exerts its effects by binding to and activating G-protein coupled receptor 109A. This activation leads to the inhibition of lipolysis, resulting in improved glucose homeostasis. The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

Structural and Binding Differences

GSK256073 Tris is a purine derivative with a pentyl tail, making it structurally distinct from smaller agonists like niacin (a pyridinecarboxylic acid) and acipimox (a pyrazine derivative). Its extended structure allows additional interactions with HCA2 residues (e.g., S179, R111) that enhance receptor activation . In contrast, niacin and acipimox rely on hydrogen bonding with Y87 and Y284 . Compound 245A, a structural analog of GSK256073, differs by a single methyl group but shows reduced efficacy in seizure models .

Table 1: Structural and Binding Profiles

Compound Structure Class Key Receptor Interactions Binding Affinity (vs. Niacin)
This compound Purine derivative S179, R111, L83, M103, L107 10× higher
Niacin Pyridinecarboxylic acid Y87, Y284, F180, F277 Reference (1×)
Acipimox Pyrazine derivative Y284, F180, F277 2× higher
MK6892 Pyrazole derivative R111, S179, hydrophobic pocket 50× higher

Pharmacological Efficacy and Signaling Bias

This compound exhibits balanced G-protein (Gi) and β-arrestin recruitment, whereas MK6892 is G-protein-biased, minimizing β-arrestin-mediated side effects like flushing . In cellular assays, GSK256073 shows higher β-arrestin recruitment efficacy (120% of niacin) but similar G-protein coupling, while MK6892 has 150% G-protein efficacy and 80% β-arrestin recruitment . Monomethyl fumarate (MMF), another HCA2 agonist, acts as a full agonist in both pathways but with weaker potency .

Table 2: Signaling Profiles

Compound G-Protein Efficacy (% vs. Niacin) β-Arrestin Efficacy (% vs. Niacin) Bias Factor
This compound 95% 120% Neutral
Niacin 100% 100% Neutral
MK6892 150% 80% G-protein
MMF 100% 90% Neutral

Clinical and Preclinical Outcomes

  • Lipid Modulation : GSK256073 reduced TG by 36% after 12 weeks in diabetics, outperforming niacin’s 25% reduction but failing to improve glycemic control long-term . MK6892, in contrast, avoids flushing due to G-protein bias but lacks clinical lipid data .
  • Anti-Convulsant Effects: At 60 mg/kg, GSK256073 reduced seizures in 62.5% of mice, whereas levetiracetam (a non-HCA2 drug) achieved 100% efficacy . Compound 245A, tested in human brain slices, showed similar seizure suppression but required higher doses .
  • Adverse Effects : GSK256073 caused minimal adverse effects (1/47 subjects) compared to niacin’s flushing in >70% of patients .

Table 3: Comparative Clinical Outcomes

Compound FFA Suppression TG Reduction Flushing Incidence Anti-Convulsant Efficacy
This compound 90% 36% <2% 62.5% (mice)
Niacin 70% 25% >70% Not tested
MK6892 N/A N/A <10% Not tested

Mechanistic Insights from Mutant Studies

  • The S179ECL2A mutant enhanced GSK256073’s G-protein coupling by 40%, confirming its reliance on this residue for signaling .
  • In R1113.36A mutants, GSK256073 retained partial activity, unlike niacin, which lost all efficacy, highlighting its unique binding interactions .

Actividad Biológica

GSK256073 Tris is a selective agonist of the G-protein coupled receptor (GPCR) GPR109A, which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article delves into the biological activity of GSK256073, highlighting its mechanisms of action, pharmacological profile, and clinical implications based on recent research findings.

Overview of this compound

GSK256073 is engineered to selectively activate GPR109A, a receptor implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. Unlike traditional niacin-based therapies, GSK256073 aims to provide therapeutic benefits without the common side effects such as flushing.

GSK256073 functions primarily through the inhibition of lipolysis, leading to reduced levels of non-esterified fatty acids (NEFA) and improved insulin sensitivity. The compound exhibits a unique pharmacological profile characterized by:

  • Selective Agonism : It shows robust specificity for GPR109A over other hydroxycarboxylic acid receptors, enhancing its therapeutic potential while minimizing off-target effects .
  • Biased Agonism : Structural studies indicate that GSK256073 engages the receptor in a way that preferentially activates certain signaling pathways (e.g., G-protein dissociation) while maintaining similar efficacy in others (e.g., cAMP response) .

Clinical Studies

A pivotal clinical trial assessed the effects of GSK256073 on glucose metabolism in subjects with type 2 diabetes mellitus. Key findings include:

  • Study Design : The trial involved 39 diabetic participants in a randomized, placebo-controlled crossover format. Participants received varying doses (5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD) over two days .
  • Results :
    • Significant reductions in weighted mean glucose concentrations were observed across all dosing regimens.
    • The maximum reduction was noted with the 25 mg BID regimen, achieving a decrease of -0.87 mmol/L.
    • Sustained suppression of NEFA and glycerol levels was recorded throughout the dosing period.
    • Insulin and C-peptide levels decreased concomitantly with glucose levels, indicating enhanced insulin sensitivity .

Preclinical Studies

Preclinical evaluations have demonstrated that GSK256073 effectively lowers NEFA levels with minimal flushing responses in animal models. These studies affirm its potential as a non-flushing alternative to traditional niacin therapies .

Structural Insights

Recent structural biology studies utilizing cryo-electron microscopy have elucidated the binding interactions between GSK256073 and GPR109A:

  • Binding Affinity : The compound's binding pocket interactions involve critical residues that facilitate high potency and selectivity. For instance, hydrogen bonds between the carboxyl moiety of GSK256073 and specific amino acids in the receptor enhance its agonistic activity .
  • Mutational Analysis : Mutations at key residues have been shown to significantly alter the receptor's response to GSK256073, providing insights into its mechanism of action and potential for further optimization .

Case Studies and Findings

StudyPopulationDoseKey Findings
Clinical Trial Type 2 Diabetic Patients25 mg BIDMax reduction in glucose -0.87 mmol/L; significant insulin sensitivity improvement
Preclinical Study Animal ModelsVariesEffective NEFA reduction; minimal flushing response observed
Structural Analysis In VitroN/AHigh potency linked to specific binding interactions; critical residues identified

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the pharmacological effects of GSK256073 Tris?

Methodological Answer: Use in vitro assays with HCA2/GPR109A-expressing cell lines to measure cAMP response and β-arrestin recruitment, as these reflect receptor activation and signaling bias . For in vivo studies, employ rodent models of insulin resistance or hyperlipidemia to assess glucose tolerance and non-esterified fatty acid (NEFA) suppression . Validate findings using human clinical trials with endpoints like HbA1c, insulin sensitivity, and NEFA levels .

Q. How can researchers synthesize and characterize this compound to ensure purity and biological activity?

Methodological Answer: Follow structure-guided synthesis protocols using cryo-EM or X-ray crystallography data to confirm ligand-receptor binding conformations . Characterize purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Validate biological activity using dose-response assays in HCA2-expressing cells .

Q. What are the primary mechanisms by which this compound modulates insulin sensitivity?

Methodological Answer: this compound activates HCA2 receptors, suppressing lipolysis in adipose tissue and reducing circulating NEFA levels. This lowers hepatic glucose production and enhances muscle glucose uptake. Measure these effects via hyperinsulinemic-euglycemic clamps in animal models or NEFA/glucose tolerance tests in clinical trials .

Advanced Research Questions

Q. How can structural insights from cryo-EM studies inform the design of biased HCA2 agonists like this compound?

Methodological Answer: Analyze cryo-EM structures (e.g., PDB 7XYZ) to identify ligand-receptor interaction motifs (e.g., hydrogen bonding with Ser179, hydrophobic interactions with Trp91) that drive G-protein vs. β-arrestin signaling bias . Use molecular dynamics simulations to predict how modifications (e.g., methyl groups) alter receptor conformational states and signaling outcomes .

Q. How to address contradictions between GSK256073's failure to reduce HbA1c in long-term trials versus its acute glucose-lowering effects?

Methodological Answer: Investigate the sustainability of NEFA suppression using frequent blood sampling in trials. Compare acute (2-day) vs. chronic (12-week) dosing regimens to determine if receptor desensitization occurs . Conduct post hoc analyses of patient subgroups (e.g., baseline NEFA levels) to identify responsive populations .

Q. What strategies optimize experimental design for detecting GSK256073's effects on insulin sensitivity in heterogeneous cohorts?

Methodological Answer: Stratify participants by baseline metabolic parameters (e.g., NEFA levels, BMI) using cluster randomization. Use mixed-effects models to account for inter-individual variability in insulin response. Incorporate continuous glucose monitoring (CGM) to capture dynamic glucose fluctuations missed by HbA1c .

Q. How to evaluate the translational relevance of preclinical data for this compound?

Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align rodent and human dosing regimens. Validate target engagement in humans using positron emission tomography (PET) imaging with HCA2-specific tracers. Cross-reference in vitro bias signaling data (e.g., G-protein vs. β-arrestin) with clinical outcomes to identify predictive biomarkers .

Q. Methodological Resources

  • Data Analysis : Use mixed-effects models for longitudinal clinical data and molecular dynamics simulations for structural insights .
  • Literature Review : Conduct scoping reviews (Arksey & O’Malley framework) to map evidence gaps in HCA2 agonist research .
  • Experimental Validation : Prioritize assays that differentiate signaling bias (e.g., TRUPATH panels for G-protein/β-arrestin pathways) .

Propiedades

Número CAS

1228650-42-7

Fórmula molecular

C14H24ClN5O5

Peso molecular

377.82 g/mol

Nombre IUPAC

2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2

Clave InChI

HNAXNEBDLULUPW-UHFFFAOYSA-N

SMILES

NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O

SMILES canónico

CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK256073;  GSK-256073;  GSK 256073;  GSK256073 Tris; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.